molecular formula C23H17NO7S B11597607 4-{[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid

4-{[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid

Cat. No.: B11597607
M. Wt: 451.4 g/mol
InChI Key: NQUXAHYSQYFITN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid is a complex organic compound with the molecular formula C23H17NO7S and a molecular weight of 451.44858 g/mol . This compound features a benzoic acid moiety linked to a sulfonyl group, which is further connected to an isoindoline derivative. The presence of multiple functional groups, including an ethoxyphenyl group, makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid typically involves multiple steps, starting with the preparation of the isoindoline derivative. This can be achieved through the reaction of phthalic anhydride with an appropriate amine, followed by sulfonylation using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Mechanism of Action

The mechanism of action of 4-{[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid involves its interaction with various molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The aromatic rings can participate in π-π interactions, influencing the compound’s binding to biological targets . Additionally, the compound’s ability to undergo redox reactions can impact cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. The ethoxy group, in particular, can influence the compound’s solubility and interaction with other molecules .

Properties

Molecular Formula

C23H17NO7S

Molecular Weight

451.4 g/mol

IUPAC Name

4-[2-(2-ethoxyphenyl)-1,3-dioxoisoindol-5-yl]sulfonylbenzoic acid

InChI

InChI=1S/C23H17NO7S/c1-2-31-20-6-4-3-5-19(20)24-21(25)17-12-11-16(13-18(17)22(24)26)32(29,30)15-9-7-14(8-10-15)23(27)28/h3-13H,2H2,1H3,(H,27,28)

InChI Key

NQUXAHYSQYFITN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.